molecular formula C7H6FN3 B8296617 3-Cyano-2-fluorophenylhydrazine

3-Cyano-2-fluorophenylhydrazine

Cat. No.: B8296617
M. Wt: 151.14 g/mol
InChI Key: ZXAQLTNKSHBSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-2-fluorophenylhydrazine is an organic compound with the molecular formula C7H5FN4 It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by a fluorine atom and a hydrazinyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-fluorophenylhydrazine typically involves the introduction of the fluorine and hydrazinyl groups onto the benzonitrile core. One common method involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with hydrazine. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-fluorophenylhydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyano-2-fluorophenylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-2-fluorophenylhydrazine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-2-fluorophenylhydrazine is unique due to the presence of both fluorine and hydrazinyl groups on the benzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The compound’s ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

2-fluoro-3-hydrazinylbenzonitrile

InChI

InChI=1S/C7H6FN3/c8-7-5(4-9)2-1-3-6(7)11-10/h1-3,11H,10H2

InChI Key

ZXAQLTNKSHBSQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NN)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-2-fluoro-benzonitrile (100 mg, 0.735 mmol) was dissolved in water (0.94 mL), added with conc. hydrochloric acid (0.74 mL) at 0° C., and then further added with an aqueous solution (0.294 mL) of sodium nitrite (61 mg, 0.882 mmol). The resulting mixture was stirred at 0° C. for 1 hr. To the reaction mixture, conc. hydrochloric acid solution (0.94 mL) of tin chloride (321 mg, 1.69 mmol) was added and stirred at room temperature for 1 hr. Thereafter, the reaction solution was neutralized with aqueous solution of sodium hydroxide, and extracted with dichloromethane. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration and the residues were obtained after concentration under reduced pressure to give the target compound as a crude product.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.94 mL
Type
solvent
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Quantity
0.294 mL
Type
reactant
Reaction Step Three
Quantity
0.94 mL
Type
reactant
Reaction Step Four
Name
tin chloride
Quantity
321 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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